molecular formula C12H10F14N2O2 B14157379 N,N'-Bis(heptafluorobutyryl)putrescine CAS No. 2967-59-1

N,N'-Bis(heptafluorobutyryl)putrescine

Katalognummer: B14157379
CAS-Nummer: 2967-59-1
Molekulargewicht: 480.20 g/mol
InChI-Schlüssel: AHAQXHMPHGIPBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(heptafluorobutyryl)putrescine is a fluorinated derivative of putrescine, a biogenic amine. This compound is characterized by the presence of heptafluorobutyryl groups attached to the nitrogen atoms of putrescine. Fluorinated compounds like N,N’-Bis(heptafluorobutyryl)putrescine are of significant interest due to their unique chemical properties, including high thermal stability and resistance to oxidation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(heptafluorobutyryl)putrescine typically involves the reaction of putrescine with heptafluorobutyric anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

    Reactants: Putrescine and heptafluorobutyric anhydride.

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Catalyst: Triethylamine is often used to neutralize the by-product, heptafluorobutyric acid.

    Temperature: The reaction is typically conducted at room temperature.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of N,N’-Bis(heptafluorobutyryl)putrescine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: To enhance efficiency and yield.

    Automated Purification: Using industrial chromatography systems for large-scale purification.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(heptafluorobutyryl)putrescine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated groups can be substituted under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield putrescine and heptafluorobutyric acid.

    Oxidation and Reduction: The compound can participate in redox reactions, although the fluorinated groups provide significant resistance to oxidation.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though the reaction may be slow due to the stability of the fluorinated groups.

Major Products

    Hydrolysis: Putrescine and heptafluorobutyric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(heptafluorobutyryl)putrescine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Studied for its interactions with biological molecules and potential as a probe for studying polyamine metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique properties.

    Industry: Utilized in the development of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of N,N’-Bis(heptafluorobutyryl)putrescine involves its interaction with biological molecules. The fluorinated groups enhance the compound’s stability and resistance to enzymatic degradation. The compound can interact with polyamine metabolic pathways, potentially inhibiting enzymes involved in polyamine synthesis and degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Bis(trifluoroacetyl)putrescine: Another fluorinated derivative with similar properties but different fluorination patterns.

    N,N’-Bis(pentafluoropropionyl)putrescine: Similar structure with pentafluoropropionyl groups instead of heptafluorobutyryl groups.

Uniqueness

N,N’-Bis(heptafluorobutyryl)putrescine is unique due to its heptafluorobutyryl groups, which provide higher thermal stability and resistance to oxidation compared to other fluorinated derivatives. This makes it particularly useful in applications requiring high stability and resistance to harsh conditions.

Eigenschaften

CAS-Nummer

2967-59-1

Molekularformel

C12H10F14N2O2

Molekulargewicht

480.20 g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluoro-N-[4-(2,2,3,3,4,4,4-heptafluorobutanoylamino)butyl]butanamide

InChI

InChI=1S/C12H10F14N2O2/c13-7(14,9(17,18)11(21,22)23)5(29)27-3-1-2-4-28-6(30)8(15,16)10(19,20)12(24,25)26/h1-4H2,(H,27,29)(H,28,30)

InChI-Schlüssel

AHAQXHMPHGIPBT-UHFFFAOYSA-N

Kanonische SMILES

C(CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.